

Sodium Benzenethiolate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SODIUM BENZENETHIOLATE

Cat. No.: B8764629

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CAS Number: 930-69-8 Molecular Formula: C₆H₅NaS

This technical guide provides an in-depth overview of **sodium benzenethiolate**, a versatile organosulfur compound widely utilized in organic synthesis. The document is tailored for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of key chemical processes.

Chemical and Physical Properties

Sodium benzenethiolate, also known as sodium thiophenolate, is the sodium salt of thiophenol. It is a powerful nucleophile and a key reagent for the formation of carbon-sulfur bonds.^[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |
|---------------------------|--|--------------|
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | White to light yellow or faintly beige solid | [2] |
| Odor | Pungent, stench | [2] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water | |
| Acidity (of parent thiol) | pKa = 6.62 (in H ₂ O) | |

Applications in Organic Synthesis

Sodium benzenethiolate is a valuable reagent in various synthetic transformations, primarily leveraging the high nucleophilicity of the thiophenolate anion.

Nucleophilic Aromatic Substitution (SNAr)

One of the primary applications of **sodium benzenethiolate** is in nucleophilic aromatic substitution (SNAr) reactions to form diaryl sulfides. In this reaction, the thiophenolate anion displaces a leaving group (typically a halide) on an aromatic ring that is activated by electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions.

reagents [label=<



Aryl Halide (with EWG)

Sodium Benzenethiolate

“

];

intermediate [label=<



Resonance-Stabilized Anionic Intermediate

“

];

—

products [label=<



Diaryl Sulfide

Sodium Halide

“

];

—

reagents -> intermediate [label="Addition", fontcolor="#4285F4", color="#4285F4"];
intermediate -> products [label="Elimination", fontcolor="#EA4335", color="#EA4335"]; }

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Demethylation of Quaternary Ammonium Salts

Sodium benzenethiolate is an effective reagent for the demethylation of quaternary ammonium salts, particularly N-methylated compounds. This reaction is valuable in natural product synthesis and in the modification of alkaloids. The thiophenolate anion attacks the methyl group in an SN2 fashion, leading to the formation of the corresponding tertiary amine and methyl phenyl sulfide.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving **sodium benzenethiolate**. Researchers should consult the primary literature for specific substrate-dependent conditions.

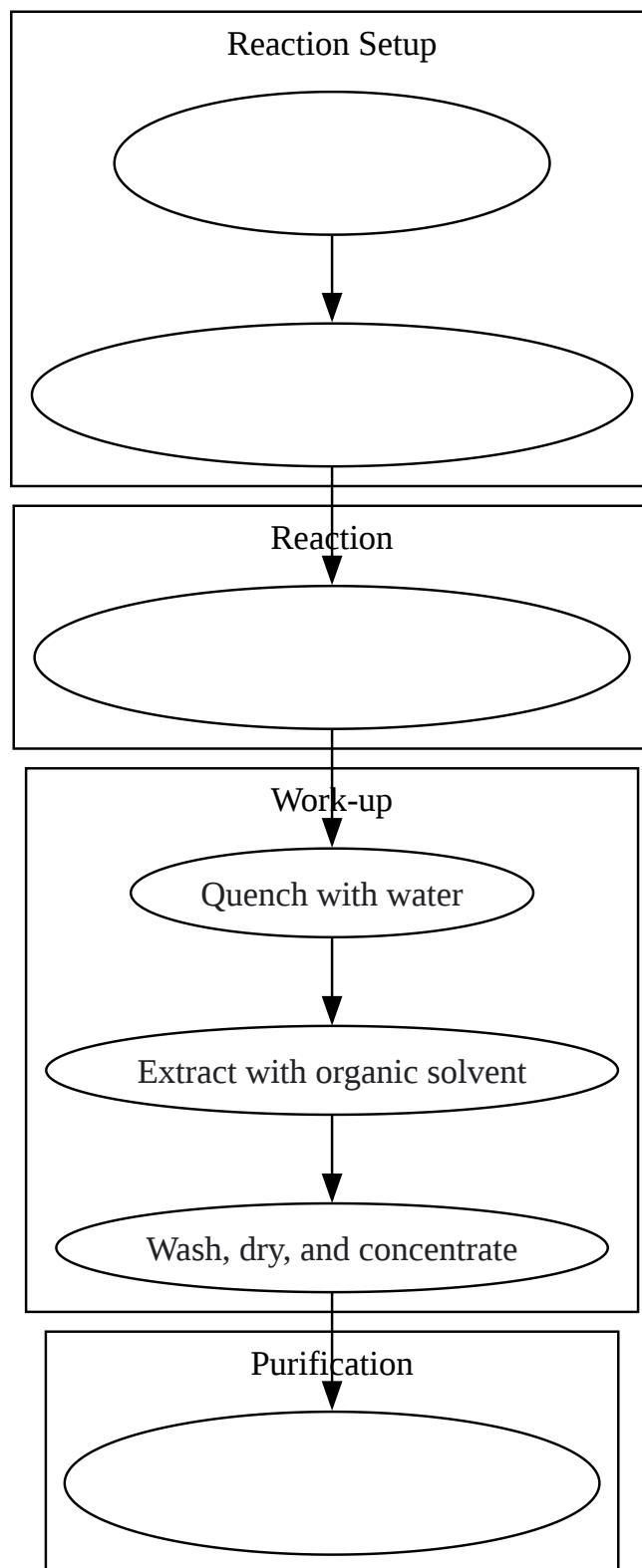
General Protocol for Synthesis of Diaryl Sulfides via SNAr

Materials:

- Activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)
- **Sodium benzenethiolate**
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated aryl halide in the anhydrous solvent.
- Add **sodium benzenethiolate** (typically 1.0 to 1.2 equivalents) to the solution. The addition may be done portion-wise to control any exotherm.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

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Caption: A typical experimental workflow for the synthesis of a diaryl sulfide.

Biological Activity and Signaling Pathways

A comprehensive review of the scientific literature did not identify any specific biological signaling pathways that are directly modulated by **sodium benzenethiolate**. Its primary relevance in the context of drug development is as a synthetic reagent.

However, the toxicological properties of its parent compound, thiophenol, are of note for researchers handling this substance. Thiophenol has been shown to induce oxidative stress in human red blood cells by causing the conversion of oxyhemoglobin to methemoglobin. This process can lead to an increased oxidative flux through cyclic reduction/oxidation reactions involving intracellular glutathione. At higher concentrations, this can inhibit glycolysis and the hexose monophosphate shunt, ultimately leading to cell lysis. This information is critical for implementing appropriate safety and handling procedures in a laboratory setting. The metabolism of benzene, a related compound, is known to be complex and can lead to toxic metabolites, but specific metabolic pathways for **sodium benzenethiolate** in biological systems are not well-documented.

Safety and Handling

Sodium benzenethiolate is a corrosive and air-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Due to its sensitivity to moisture and air, it is best handled under an inert atmosphere. Upon contact with acid or water, it can release foul-smelling and toxic thiophenol.

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References

- 1. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]

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